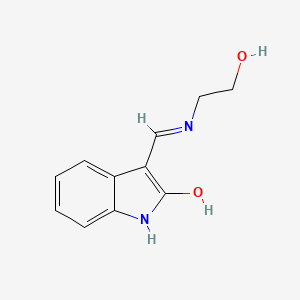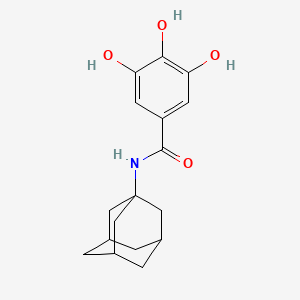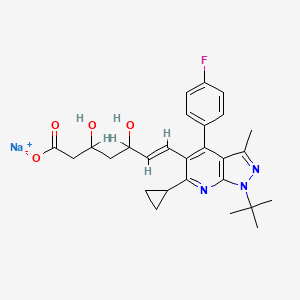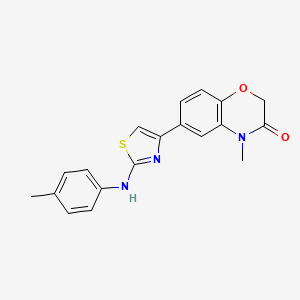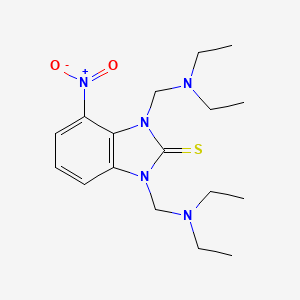
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- is a chemical compound known for its unique structure and properties This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base to form the benzimidazole-2-thione core. Subsequent nitration and alkylation reactions introduce the nitro and diethylamino groups, respectively. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The diethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thione group results in sulfoxide or sulfone derivatives.
科学研究应用
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 5-chloro-1,3-dihydro-1,3-bis(4-morpholinylmethyl)
- 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(phenylmethyl)
Uniqueness
Compared to similar compounds, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis((diethylamino)methyl)-4-nitro- stands out due to the presence of the nitro group and diethylamino substituents. These functional groups enhance its chemical reactivity and potential applications in various fields. The nitro group, in particular, provides unique redox properties that are not present in the other similar compounds.
属性
CAS 编号 |
112094-08-3 |
|---|---|
分子式 |
C17H27N5O2S |
分子量 |
365.5 g/mol |
IUPAC 名称 |
1,3-bis(diethylaminomethyl)-4-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H27N5O2S/c1-5-18(6-2)12-20-14-10-9-11-15(22(23)24)16(14)21(17(20)25)13-19(7-3)8-4/h9-11H,5-8,12-13H2,1-4H3 |
InChI 键 |
JDPKXMQXONKDEC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CN1C2=C(C(=CC=C2)[N+](=O)[O-])N(C1=S)CN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




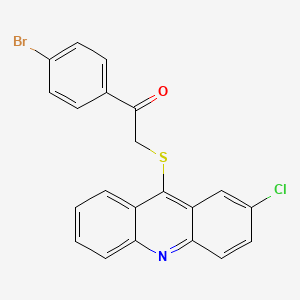
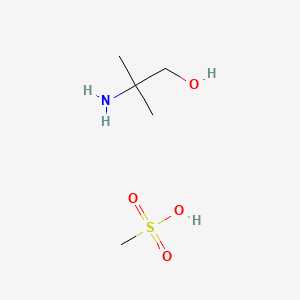
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
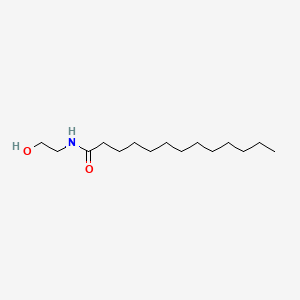
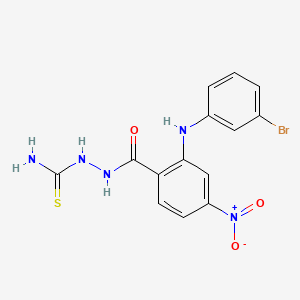
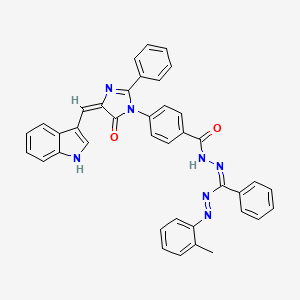

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
